Z-L-Dbu(N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

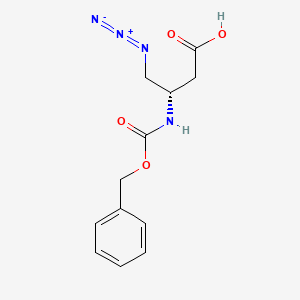

(3S)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBFMNJJEQRLIV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-L-Dbu(N3)-OH: A Versatile Reagent for Bioconjugation and Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-L-Dbu(N3)-OH, a valuable chemical tool in the fields of bioconjugation, peptide chemistry, and drug development. This document details its chemical properties, core applications, and standardized experimental protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, as well as its incorporation into peptide chains.

Core Concepts: Introduction to this compound

This compound is a non-canonical amino acid derivative that features an azide moiety on its side chain.[1][2] This azide group serves as a chemical handle for "click chemistry," a suite of biocompatible reactions known for their high efficiency and specificity.[1][2] The presence of a benzyloxycarbonyl (Z) protecting group on the alpha-amino group makes it particularly suitable for use in solid-phase peptide synthesis (SPPS).

The key utility of this compound lies in its ability to participate in two major types of click chemistry reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that joins the azide group of this compound with a terminal alkyne to form a stable triazole linkage.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts the azide with a strained cyclooctyne, making it ideal for applications in living systems where copper toxicity is a concern.

These reactions enable the precise and stable conjugation of peptides or other molecules containing this compound to a wide array of other molecules, including fluorescent dyes, imaging agents, and drug payloads.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 1932657-23-2 |

| Molecular Formula | C₁₂H₁₄N₄O₄ |

| Molecular Weight | 278.27 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store at -20°C for long-term stability. |

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool for a range of applications in chemical biology and drug development.

Peptide Synthesis and Modification

This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the conditions of peptide synthesis, allowing for the creation of peptides with a site-specific handle for further modification. This enables the synthesis of:

-

Peptide-drug conjugates: For targeted drug delivery.

-

Cyclic and "stapled" peptides: To enhance stability and bioactivity.

-

Fluorescently labeled peptides: For imaging and diagnostic applications.

Bioconjugation

The azide functionality of this compound is a versatile handle for bioconjugation, enabling the attachment of peptides to other molecules or surfaces. This is particularly useful for:

-

Attaching peptides to proteins or antibodies: To create novel biologics with enhanced properties.

-

Immobilizing peptides on surfaces: For use in biosensors and other diagnostic devices.

-

Creating complex biomolecular architectures.

Drug Development

In drug development, this compound serves as a critical linker component. Its ability to form stable triazole linkages through click chemistry is leveraged in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. The high efficiency and biocompatibility of click chemistry reactions make it an attractive strategy for the synthesis of these complex therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between a peptide containing this compound and an alkyne-functionalized molecule.

Materials:

-

Azide-containing peptide (incorporating this compound)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if required for solubility

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.

-

-

Catalyst Preparation:

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Reaction Execution:

-

In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation and Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C.

-

Reaction times can vary from 1 to 12 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Once the reaction is complete, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free SPAAC reaction.

Materials:

-

Azide-containing peptide (incorporating this compound)

-

Strained cyclooctyne (e.g., DBCO or BCN-functionalized molecule)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if required for solubility

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the strained cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.

-

-

Reaction Execution:

-

Combine the solutions of the azide-peptide and the cyclooctyne-molecule in a reaction vessel.

-

-

Incubation and Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C.

-

Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne used.

-

Monitor the reaction progress by LC-MS or HPLC.

-

-

Purification:

-

Purify the crude product by RP-HPLC.

-

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for typical click chemistry reactions, which can serve as a reasonable expectation for reaction performance.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | 0.14 |

| DBCO | ~0.1 |

| DIBO | 0.17 |

| DIFO | 0.076 |

Note: The reactivity of this compound in SPAAC reactions will depend on the specific cyclooctyne used.

Table 2: Typical Reaction Parameters and Yields for CuAAC

| Parameter | Typical Value/Range |

| Reactant Concentration | 1-10 mM |

| Copper Catalyst | 0.1-1 mol% |

| Reducing Agent | 1-5 mol% |

| Reaction Time | 1-12 hours |

| Typical Yields | >90% |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in chemical biology, peptide science, and drug development. Its ability to be readily incorporated into peptides and to undergo highly efficient and specific click chemistry reactions provides a powerful tool for the synthesis of well-defined bioconjugates and modified peptides. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of research and development endeavors.

References

An In-depth Technical Guide to Z-L-Dbu(N3)-OH: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Z-L-Dbu(N3)-OH, a valuable reagent in the fields of chemical biology, peptide chemistry, and drug development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in bioconjugation and the construction of complex biomolecules.

Chemical Structure and Properties

This compound, systematically named (S)-3-(((benzyloxy)carbonyl)amino)-4-azidobutanoic acid, is a non-proteinogenic amino acid derivative. Its structure incorporates a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, a carboxylic acid, and a reactive azide (-N3) moiety on the side chain of a 2,4-diaminobutanoic acid (Dbu) backbone.

The presence of the azide group makes this compound a key building block for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] Specifically, it readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[1] These reactions allow for the precise and stable ligation of this compound to molecules containing alkyne or strained cyclooctyne functionalities, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, detailed experimental values for properties such as melting point and solubility can be limited in the public domain.

| Property | Value |

| IUPAC Name | (S)-3-(((benzyloxy)carbonyl)amino)-4-azidobutanoic acid |

| Synonyms | This compound |

| CAS Number | 1932657-23-2 |

| Molecular Formula | C12H14N4O4 |

| Molecular Weight | 278.26 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in many organic solvents. |

Note: Specific quantitative data for melting point and solubility in various solvents are not consistently reported in publicly available literature and may vary depending on the purity of the compound.

Synthesis of this compound

The synthesis of this compound typically involves the modification of a readily available chiral precursor, such as L-aspartic acid or L-2,4-diaminobutyric acid (L-Dbu). The key transformation is the introduction of the azide functionality onto the side chain. While specific, detailed protocols from peer-reviewed literature are not abundant, a general synthetic strategy can be outlined based on established organic chemistry principles for the synthesis of similar azido amino acids.

Representative Synthetic Pathway

The following diagram illustrates a plausible synthetic workflow for obtaining this compound from a suitable protected L-diaminobutanoic acid derivative.

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Considerations:

-

Starting Material Selection: The choice of the starting material and its protecting group strategy is crucial for achieving the desired stereochemistry and minimizing side reactions.

-

Activation of the Side Chain: For precursors with a hydroxyl group on the side chain, activation to a good leaving group (e.g., mesylate or tosylate) is necessary to facilitate the subsequent nucleophilic substitution with the azide ion.

-

Azide Introduction: The introduction of the azide group is typically achieved via an SN2 reaction using an azide salt, such as sodium azide (NaN3). This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).

-

Protecting Group Manipulation: Orthogonal protecting groups are often employed to selectively protect and deprotect the alpha-amino group and the carboxylic acid during the synthesis. The benzyloxycarbonyl (Z) group is introduced to protect the alpha-amino group.

-

Purification: Purification of the final product and intermediates is typically performed using techniques such as column chromatography or recrystallization to ensure high purity.

Applications in Research and Development

The unique chemical properties of this compound make it a versatile tool for a wide range of applications in scientific research and drug development.

Peptide Synthesis and Modification

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies. The azide-functionalized side chain then serves as a chemical handle for post-synthetic modifications. This allows for the site-specific introduction of various functionalities, including:

-

Fluorophores and Biotin Tags: For studying peptide localization, trafficking, and interactions.

-

Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides.

-

Cross-linking Agents: To study peptide-protein interactions or to create well-defined peptide architectures.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The ability to participate in click chemistry reactions makes this compound an ideal building block for bioconjugation. It can be used to link peptides to other biomolecules, such as proteins, antibodies, or nucleic acids, with high specificity and under mild, biocompatible conditions. A significant application in this area is the development of Antibody-Drug Conjugates (ADCs). By incorporating this compound into a linker molecule, a potent cytotoxic drug can be attached to a monoclonal antibody, enabling targeted delivery to cancer cells.

The following diagram illustrates the central role of this compound in a typical click chemistry-mediated bioconjugation workflow.

Caption: The role of this compound in a click chemistry bioconjugation scheme.

Development of Novel Biomaterials

The azide functionality of this compound can be utilized in the synthesis of novel biomaterials. For instance, it can be used to cross-link polymer chains to form hydrogels with tunable properties for applications in tissue engineering and drug delivery. The high efficiency and orthogonality of click chemistry allow for the precise control over the structure and function of these materials.

Conclusion

This compound is a powerful and versatile chemical tool for researchers and scientists in the life sciences. Its unique structure, featuring a reactive azide group, enables a wide array of applications, from the site-specific modification of peptides to the construction of complex bioconjugates and advanced biomaterials. As the fields of chemical biology and drug development continue to advance, the demand for precisely engineered biomolecules will undoubtedly grow, further solidifying the importance of reagents like this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Z-L-Dbu(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Z-L-Dbu(N3)-OH, chemically known as (2S)-4-azido-2-{[(benzyloxy)carbonyl]amino}butanoic acid. This compound is a valuable bifunctional building block in chemical biology and drug discovery, featuring a protected amino acid and a versatile azide moiety for "click chemistry" applications. This document details a likely synthetic pathway starting from N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (Z-L-Dbu-OH), outlines the necessary characterization techniques for structural verification and purity assessment, and presents the information in a structured format for practical laboratory use.

Introduction

This compound is a non-canonical amino acid derivative that has gained significant interest in the field of bioconjugation, peptide synthesis, and the development of targeted therapeutics. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group allows for its use in standard peptide synthesis protocols. Simultaneously, the azide group on the side chain serves as a chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the precise and efficient conjugation of peptides and other biomolecules to various substrates, including imaging agents, drug payloads, and nanoparticles.

Synthesis of this compound

The most plausible synthetic route to this compound involves the selective diazotransfer onto the side-chain amino group of N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (Z-L-Dbu-OH). Reagents such as trifluoromethanesulfonyl azide (TfN₃) or, more preferably for safety reasons, imidazole-1-sulfonyl azide salts (e.g., the hydrochloride or hydrogen sulfate salt) are employed for this transformation.[1][2][3][4]

dot

Caption: Synthetic pathway for this compound.

Experimental Protocol: Diazotransfer Reaction

This protocol is a representative procedure based on established methods for converting primary amines to azides using imidazole-1-sulfonyl azide hydrogen sulfate.[2]

Materials:

-

N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (Z-L-Dbu-OH)

-

Imidazole-1-sulfonyl azide hydrogen sulfate

-

Triethylamine (Et₃N) or another suitable base

-

Methanol (MeOH) or another suitable solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve Z-L-Dbu-OH (1 equivalent) in methanol.

-

Add triethylamine (2-3 equivalents) to the solution and stir at room temperature.

-

In a separate flask, dissolve imidazole-1-sulfonyl azide hydrogen sulfate (1.1-1.5 equivalents) in methanol.

-

Slowly add the imidazole-1-sulfonyl azide solution to the Z-L-Dbu-OH solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Safety Note: Sulfonyl azides are potentially explosive and should be handled with care behind a blast shield. Avoid concentrating triflyl azide. The use of imidazole-1-sulfonyl azide salts is recommended as a safer alternative.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. Expected signals include those for the aromatic protons of the Z-group, the benzylic protons, the protons on the amino acid backbone, and the methylene group adjacent to the azide.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. Characteristic peaks would correspond to the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the butanoic acid chain.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic protons (Z-group) | 7.2-7.4 | 127-136 |

| Benzylic CH₂ (Z-group) | ~5.1 | ~67 |

| α-CH | 4.2-4.4 | ~54 |

| β-CH₂ | 1.9-2.2 | ~30 |

| γ-CH₂-N₃ | 3.3-3.5 | ~50 |

| Carboxyl C=O | - | 170-175 |

| Urethane C=O | - | ~156 |

Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be calculated based on the molecular formula C₁₂H₁₄N₄O₄.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) is a common method. The purity is determined by the relative area of the product peak in the chromatogram.

dot

Caption: Workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

-

Peptide Synthesis: It can be incorporated into peptide sequences using standard solid-phase or solution-phase synthesis methodologies.

-

Bioconjugation: The azide group allows for the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules, through "click chemistry".

-

PROTACs and ADCs: This building block can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the azide serves as a linker attachment point.

-

Material Science: It can be used to functionalize surfaces and polymers with peptides.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on a diazotransfer reaction, offers a reliable method for its preparation. The characterization techniques described are essential for ensuring the quality and purity of the final product, which is critical for its successful application in research and development. The versatile nature of this compound makes it a valuable reagent for scientists working at the interface of chemistry, biology, and medicine.

References

An In-Depth Technical Guide to Z-L-Dbu(N3)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Dbu(N3)-OH, also known as (S)-3-(benzyloxycarbonylamino)-4-azidobutanoic acid, is a synthetic amino acid derivative that has emerged as a valuable tool in chemical biology and drug discovery. Its unique structure, featuring a protected alpha-amino group, a free carboxylic acid, and a side chain terminated with an azide group, makes it a versatile building block for the synthesis of modified peptides and bioconjugates. The presence of the azide moiety allows for its participation in highly efficient and specific "click chemistry" reactions, enabling the precise introduction of a wide array of functionalities into biological molecules. This guide provides a comprehensive overview of the known properties, applications, and experimental considerations for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1932657-23-2 | [1][2] |

| Molecular Formula | C12H14N4O4 | [1] |

| Molecular Weight | 278.26 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in aqueous solutions. | Inferred from structure and supplier information |

| Storage | Recommended storage at -20°C for long-term stability. Shipped with blue ice. | [3] |

Core Applications in Research and Development

The primary utility of this compound stems from its azide functionality, which is a key component in bioorthogonal chemistry. This allows for the covalent modification of molecules in complex biological environments without interfering with native biochemical processes.

Click Chemistry

This compound is a key reagent for two major types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide of this compound and a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the azide and a strained cyclooctyne (e.g., DBCO, BCN, DIFO) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

Peptide Synthesis and Modification

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The benzyloxycarbonyl (Z) protecting group on the alpha-amino group is compatible with Fmoc-based synthesis strategies. Once incorporated, the azide side chain serves as a handle for:

-

Bioconjugation: Attaching imaging agents (fluorophores), drug molecules, or polyethylene glycol (PEG) chains to peptides.

-

Peptide Cyclization: Creating "stapled" peptides by reacting the azide with an alkyne-containing amino acid within the same peptide chain to enhance structural stability and biological activity.

Antibody-Drug Conjugates (ADCs)

The principles of click chemistry enabled by this compound are relevant to the construction of ADCs, where it can be used as a component of the linker to attach a cytotoxic drug to an antibody.

Experimental Protocols

Due to the limited number of published studies specifically detailing the use of this compound, the following protocols are based on established general procedures for CuAAC and SPAAC with azido-amino acids. Researchers should optimize these conditions for their specific application.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to a peptide incorporating this compound.

Materials:

-

Azide-modified peptide (containing this compound)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Phosphate-buffered saline (PBS), pH 7.4 or another suitable buffer

-

Solvent (e.g., DMSO or DMF) to dissolve reagents

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified peptide in a suitable buffer.

-

Prepare a stock solution of the alkyne-functionalized molecule in DMSO or DMF.

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used, e.g., 1.2-2 equivalents).

-

Add the copper ligand to the reaction mixture. A typical final concentration is 5 times that of the copper sulfate.

-

Add the CuSO4 solution to the mixture. A typical final concentration is in the range of 50-250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 5-10 times that of the copper sulfate.

-

Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using techniques such as reverse-phase HPLC or size-exclusion chromatography to isolate the desired bioconjugate.

-

References

An In-depth Technical Guide to the Azide-Containing Amino Acid Z-L-Dbu(N3)-OH: A Versatile Tool for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-canonical amino acid, Z-L-Dbu(N3)-OH (N-α-benzyloxycarbonyl-L-β-azido-α,β-diaminobutyric acid), has emerged as a powerful and versatile tool in the fields of chemical biology, peptide synthesis, and drug discovery. Its unique structure, featuring a bioorthogonal azide group, enables a wide range of selective chemical modifications through "click chemistry" reactions. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its incorporation into peptides and subsequent conjugation, and its applications in the development of novel therapeutics and biological probes. The strategic incorporation of this azide-containing amino acid allows for the precise engineering of peptides and proteins, facilitating the study of complex biological processes and the creation of targeted therapeutic agents.

Introduction

The advent of bioorthogonal chemistry has revolutionized the study and manipulation of biological systems. Among the most prominent bioorthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages with high efficiency and specificity in complex biological environments. Azide-containing amino acids, such as this compound, are key building blocks that enable the introduction of the azide moiety into peptides and proteins, thereby providing a chemical handle for subsequent modifications.

This compound is a derivative of L-diaminobutyric acid where the side-chain amine is functionalized with an azide group and the alpha-amine is protected with a benzyloxycarbonyl (Z) group. This design makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its site-specific incorporation into a peptide sequence. Once incorporated, the azide group can be selectively reacted with an alkyne-containing molecule to attach a wide variety of functionalities, including fluorophores, imaging agents, drug payloads, and polyethylene glycol (PEG) chains for improved pharmacokinetics.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation.

| Property | Value | Reference |

| CAS Number | 1932657-23-2 | [1] |

| Molecular Formula | C₁₂H₁₄N₄O₄ | [1] |

| Molecular Weight | 278.26 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity (Typical) | ≥95% (as specified by various suppliers) | |

| Solubility | Soluble in DMF, DMSO, and aqueous base | |

| Storage Conditions | Store at -20°C for long-term stability | [2] |

Synthesis and Incorporation into Peptides

The synthesis of this compound is typically achieved from a protected L-aspartic acid derivative. The incorporation of this compound into a peptide sequence is accomplished using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

General Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating an azide-containing amino acid into a peptide via SPPS.

Workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Experimental Protocol: Incorporation of this compound using Fmoc-SPPS

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (incomplete reaction), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-4 for the subsequent Fmoc-protected amino acids in the desired sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioorthogonal Conjugation Reactions

The azide group of the incorporated Dbu(N3) residue serves as a versatile handle for bioorthogonal "click" chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[3]

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: CuAAC on an Azide-Containing Peptide

-

Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add the alkyne-functionalized molecule (1.5-2 equivalents).

-

Prepare a fresh solution of sodium ascorbate (10 equivalents) and add it to the reaction mixture.

-

Add a solution of copper(II) sulfate (CuSO₄) (1 equivalent). A ligand such as THPTA or TBTA can be pre-mixed with the CuSO₄ to improve efficiency and reduce cytotoxicity.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the final conjugate using RP-HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Experimental Protocol: SPAAC on an Azide-Containing Peptide

-

Dissolve the azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Add the strained alkyne-functionalized molecule (1.5-2 equivalents), typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used.

-

Monitor the reaction progress by LC-MS.

-

Purify the final conjugate using size-exclusion chromatography or RP-HPLC.

Applications in Drug Discovery and Chemical Biology

The ability to site-specifically modify peptides with this compound opens up a vast array of applications.

| Application Area | Description |

| Peptide-Drug Conjugates (PDCs) | The azide handle allows for the attachment of cytotoxic drugs to targeting peptides, enabling the specific delivery of the therapeutic agent to cancer cells, thereby reducing systemic toxicity. |

| Activity-Based Probes (ABPs) | By conjugating a reactive "warhead" to a peptide that targets a specific enzyme, ABPs can be created to profile enzyme activity in complex biological samples. The azide allows for the subsequent attachment of a reporter tag for visualization or enrichment. |

| Probing Protein-Protein Interactions | Fluorophores or cross-linking agents can be attached to a peptide to study its interaction with a target protein. This is valuable for validating drug targets and understanding biological pathways. |

| Improving Pharmacokinetics | The conjugation of polyethylene glycol (PEG) chains ("PEGylation") to a therapeutic peptide can increase its half-life in circulation, reduce immunogenicity, and improve its solubility. |

| Development of Biosensors | The attachment of environmentally sensitive fluorescent dyes can be used to create peptide-based biosensors that report on specific biological events, such as changes in pH or the presence of a particular ion. |

Elucidating Signaling Pathways: A Generalized Example

The NF-κB transcription factors are key regulators of inflammation and immune responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

A peptide inhibitor of the NF-κB pathway could be synthesized with this compound. This would allow for the attachment of a fluorescent probe to visualize the cellular localization of the inhibitor, or a photo-crosslinker to identify its binding partners within the cell.

Conceptual use of a Dbu(N3)-modified peptide to probe the NF-κB pathway.

Conclusion

This compound is a valuable and versatile chemical tool that empowers researchers to precisely engineer peptides and proteins for a wide range of applications in drug discovery and chemical biology. Its compatibility with standard peptide synthesis and the bioorthogonality of its azide group make it an accessible and powerful building block for creating sophisticated molecular probes, targeted therapeutics, and novel biomaterials. As our understanding of complex biological systems deepens, the strategic use of azide-containing amino acids like this compound will undoubtedly continue to play a pivotal role in advancing biomedical research.

References

A Comprehensive Technical Guide on the Role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the Chemistry of Z-L-Dbu(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the multifaceted role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in chemical transformations involving the specialized amino acid derivative, Z-L-Dbu(N3)-OH. While direct literature on reactions combining these two specific reagents is sparse, this document extrapolates the well-established functions of DBU to the structural features of this compound. DBU, a potent yet non-nucleophilic organic base, is pivotal in a variety of synthetic contexts, including deprotonation, catalysis, and protection/deprotection strategies relevant to peptide synthesis and modification. This compound is a valuable building block in bioconjugation and medicinal chemistry, primarily utilized for its azide functionality in click chemistry reactions.[1][2] This guide will explore the synergistic potential of using DBU in reactions with this compound, covering its roles in activating the carboxylic acid, catalyzing esterifications and cyclizations, and its application in protecting group manipulation. Detailed experimental protocols and mechanistic diagrams are provided to offer a comprehensive resource for researchers in the field.

Introduction to Core Components

This compound: A Versatile Building Block

This compound is a synthetic amino acid derivative with three key functional components:

-

Z-group (Carbobenzyloxy): A well-known protecting group for the α-amino functionality, stable to basic and mildly acidic conditions, and typically removable by catalytic hydrogenolysis.[3]

-

L-Dbu(N3) (L-2-amino-4-azidobutanoic acid backbone): The core structure providing the chirality and, most importantly, a side-chain azide (N3) group. This azide is a key functional handle for "click chemistry," enabling covalent ligation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

-

-OH (Carboxylic Acid): This group allows for standard peptide bond formation and other derivatizations at the C-terminus.

The combination of these features makes this compound a valuable reagent for incorporating a bioorthogonal handle into peptides and other complex molecules.

DBU: The Non-Nucleophilic Strong Base

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine with a pKa of its conjugate acid around 12, making it one of the strongest organic bases in common use. Its defining characteristic is its sterically hindered structure, which renders it non-nucleophilic. This allows DBU to function as an efficient proton acceptor in environments containing sensitive electrophilic centers without causing unwanted side reactions like substitution or addition. Its versatility has led to its widespread use as a reagent and catalyst in numerous organic transformations, including eliminations, condensations, and polymer chemistry.

Plausible Roles of DBU in Reactions of this compound

Based on the functional groups present in this compound and the known reactivity of DBU, several key roles for DBU can be postulated.

Role 1: Deprotonation and Activation of the Carboxylic Acid

The most fundamental role of DBU is to act as a base to deprotonate the carboxylic acid of this compound, forming a carboxylate salt. This activation is a prerequisite for several subsequent reactions.

-

Mechanism: DBU abstracts the acidic proton from the -COOH group, forming a DBU-H+ cation and the Z-L-Dbu(N3)-O- carboxylate anion. This carboxylate is now a much more potent nucleophile, ready to react with electrophiles.

Caption: DBU-mediated deprotonation of this compound.

This activation is the first step in reactions such as esterification or coupling.

Role 2: Catalysis of Esterification Reactions

DBU is an effective catalyst for the esterification of carboxylic acids, particularly with reagents like dimethyl carbonate (DMC). This method is valuable for creating methyl esters of molecules with acid-sensitive functionalities.

-

Mechanism: The proposed mechanism involves DBU acting as a nucleophilic catalyst.

-

DBU attacks the electrophilic methylating agent (e.g., DMC), forming a carbamate intermediate.

-

The carboxylate of this compound (formed by deprotonation with another equivalent of DBU or a weaker base) then attacks this activated intermediate.

-

The corresponding methyl ester is formed, and DBU is regenerated.

-

Caption: DBU-catalyzed esterification workflow.

This catalytic cycle highlights the dual role of DBU as both a base and a nucleophilic catalyst in certain contexts.

Role 3: Promotion of Cyclization and Other Reactions

DBU is widely used to promote intramolecular reactions by acting as a base. For instance, it can facilitate cyclizations, such as the formation of phthalides from O-alkyl benzoic acids. While this compound is not primed for such a specific cyclization, DBU could be instrumental in other base-mediated intramolecular events or in promoting reactions involving the azide group under specific conditions, for example, in the synthesis of fused 1,2,3-triazoles from aryl azides and activated C-H acids.

Role 4: Application in Protecting Group Chemistry

While the Z-group is not cleaved by DBU, DBU is a well-known reagent for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS). It is often used as a stronger alternative to piperidine, especially for difficult or aggregation-prone sequences.

-

Context: If this compound were to be used in a synthetic route where an Fmoc-protected amine is also present, DBU could be used for selective Fmoc deprotection without affecting the Z-group. This orthogonality is crucial in complex syntheses.

Caption: Workflow for Fmoc-deprotection using DBU.

Quantitative Data Summary

While specific data for reactions of DBU with this compound is not available, the following table summarizes typical conditions for relevant DBU-mediated reactions found in the literature.

| Reaction Type | Substrate Type | DBU Conc. / Equiv. | Solvent | Temperature | Time | Yield (%) | Reference |

| Fmoc Deprotection | Fmoc-protected peptide on resin | 2% (v/v) | DMF | Room Temp. | < 1 min - 30 min | >95% | |

| Esterification | Carboxylic Acid + DMC | Catalytic (e.g., 0.2 equiv.) | None or THF | 90 °C - Reflux | 16 - 24 h | 85-98% | |

| Azide Cycloaddition | Aryl Azide + Active Methylene | Catalytic | DMSO | 80 °C | 3 - 5 h | 70-92% | |

| Ring Opening | Aziridine + Carboxylic Acid | Catalytic (10 mol%) | CH3CN | Room Temp. | 1 - 4 h | 82-95% |

Detailed Experimental Protocols

The following are representative protocols for key reactions where DBU's role is critical. These can be adapted for use with this compound.

Protocol 1: General Procedure for DBU-Catalyzed Methyl Esterification

(Adapted from the esterification of carboxylic acids with DMC)

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (e.g., this compound, 1.0 mmol).

-

Reagent Addition: Add dimethyl carbonate (DMC, 10.0 mmol, 10 equiv.) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 mmol, 0.2 equiv.).

-

Reaction: Heat the reaction mixture to reflux (approx. 90 °C) and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove DBU, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired methyl ester.

Protocol 2: General Procedure for Fmoc-Deprotection in SPPS using DBU

(Adapted from standard SPPS protocols)

-

Resin Preparation: Swell the Fmoc-protected peptide-resin (1.0 g) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.

-

Solvent Removal: Drain the DMF from the vessel.

-

Deprotection: Add the deprotection solution consisting of 2% DBU (v/v) in DMF (10 mL per gram of resin).

-

Reaction: Agitate the resin slurry at room temperature for 5-30 minutes. The cleavage can be monitored by observing the UV absorbance of the dibenzofulvene-adduct in the drained solution.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (3 x 10 mL) to remove all traces of the reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. The resin is now ready for the next amino acid coupling step.

Conclusion

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful and versatile tool for the synthetic chemist working with complex molecules like this compound. Its primary role as a strong, non-nucleophilic base allows it to activate carboxylic acids for subsequent reactions, while its catalytic activity can be harnessed for efficient esterifications. Furthermore, its application in orthogonal protecting group strategies, such as Fmoc removal, underscores its importance in modern peptide and bioconjugate chemistry. Understanding these distinct roles enables researchers to strategically employ DBU to achieve high yields and purity in multi-step synthetic pathways involving this valuable azido-amino acid building block.

References

Z-L-Dbu(N3)-OH for Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] This powerful technology has opened new avenues for probing biological systems, enabling the site-specific labeling of proteins, tracking of biomolecules, and the development of novel therapeutic strategies.[2][3][4][5] At the heart of many bioorthogonal applications is the "click chemistry" concept, characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts.

A key player in the bioorthogonal toolkit is the azide-alkyne cycloaddition, which can be catalyzed by copper (CuAAC) or proceed via strain-promoted mechanisms (SPAAC). The unnatural amino acid, Z-L-Dbu(N3)-OH (Nε-benzyloxycarbonyl-Nα-azido-L-2,4-diaminobutyric acid), provides a versatile building block for introducing an azide moiety into proteins. This azido group serves as a chemical handle for subsequent bioorthogonal ligation to alkyne-containing probes, facilitating a wide range of applications in drug discovery and chemical biology.

This technical guide provides a comprehensive overview of this compound, including its properties, relevant experimental protocols, and applications in bioorthogonal chemistry.

Core Concepts of this compound in Bioorthogonal Chemistry

This compound is a synthetic amino acid that features an azide group. This functional group is largely inert to the biological milieu of a cell but can react selectively with a partner alkyne group. This specific reactivity is the foundation of its use in bioorthogonal chemistry.

Key Reactions

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction joins azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. CuAAC reactions are known for their high reaction rates, often showing a 107 to 108-fold rate acceleration compared to the uncatalyzed reaction.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). The ring strain of these molecules allows the cycloaddition to proceed rapidly without the need for a catalyst. This makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.

Quantitative Data

While specific experimental data for this compound is not extensively available in the public domain, the following tables provide representative data for the bioorthogonal reactions in which it participates. These values are based on typical findings for similar azide-containing compounds and reactions.

Table 1: Hypothetical Reaction Kinetics of Azide-Alkyne Cycloadditions

| Reaction Type | Reactants | Second-Order Rate Constant (M-1s-1) | Notes |

| CuAAC | Azide + Terminal Alkyne | ~102 - 103 | Rate is dependent on ligand and copper concentration. |

| SPAAC | Azide + DBCO | ~1 | A common rate for this strained alkyne. |

| SPAAC | Azide + BCN | ~0.1 | BCN generally exhibits a slightly lower reaction rate than DBCO. |

| Uncatalyzed | Azide + Terminal Alkyne | ~10-8 - 10-7 | Demonstrates the significant rate enhancement of catalyzed reactions. |

Table 2: Representative Yields for Bioorthogonal Labeling of Proteins

| Labeling Strategy | Protein Substrate | Labeling Reagent | Typical Yield (%) |

| CuAAC | Azide-containing protein | Alkyne-fluorophore | > 90% |

| SPAAC | Azide-containing protein | DBCO-biotin | > 85% |

| SPAAC | Azide-containing protein | BCN-drug molecule | > 80% |

Table 3: Stability of Azide-Containing Biomolecules

| Condition | Half-life | Notes |

| Physiological Buffer (pH 7.4, 37°C) | > 7 days | Azides are generally stable under physiological conditions. |

| Presence of reducing agents (e.g., DTT) | Stable | The azide group is not susceptible to reduction by common biological reducing agents. |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in bioorthogonal chemistry.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for azide-containing amino acids.

Materials:

-

Nε-benzyloxycarbonyl-L-2,4-diaminobutyric acid

-

Triflic anhydride (Tf2O)

-

Sodium azide (NaN3)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Hydrochloric acid (HCl) (1M)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve Nε-benzyloxycarbonyl-L-2,4-diaminobutyric acid in a 1:1 mixture of DCM and water. Cool the solution to 0°C.

-

Add sodium nitrite solution dropwise, followed by the dropwise addition of 1M HCl to maintain a pH of ~3. Stir for 30 minutes at 0°C.

-

Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0°C.

-

Slowly add the diazotized solution to the sodium azide solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Extract the reaction mixture with DCM. Wash the organic layer with saturated NaHCO3 solution and then with brine.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Site-Specific Incorporation of this compound into a Protein

This protocol describes the genetic incorporation of this compound into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (pEvol plasmid).

-

This compound

-

LB medium and M9 minimal medium

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEvol plasmid.

-

Culture Growth: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Expression: Inoculate M9 minimal medium supplemented with this compound (final concentration 1 mM) and appropriate antibiotics with the overnight culture.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Purify the target protein containing this compound using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification: Confirm the incorporation of this compound by mass spectrometry.

Protocol 3: Bioorthogonal Labeling of a this compound-Containing Protein via CuAAC

Materials:

-

Purified protein containing this compound

-

Alkyne-functionalized probe (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration ~10-50 µM) in PBS.

-

Add the alkyne-functionalized probe (5-10 fold molar excess).

-

Catalyst Preparation: Prepare a fresh stock solution of the catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio in water.

-

Reaction Initiation: Add the CuSO4/THPTA premix to the reaction mixture (final concentration of CuSO4 ~50 µM).

-

Immediately add freshly prepared sodium ascorbate solution (final concentration ~1 mM).

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.

-

Analysis: Analyze the labeling efficiency by SDS-PAGE. Successful labeling will result in a shift in the molecular weight of the protein or can be visualized by in-gel fluorescence if a fluorescent probe was used.

-

Purification: Remove excess reagents by size-exclusion chromatography or dialysis.

Visualizations

Signaling Pathway: Probing GPCR-Ligand Interactions

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Studying their interaction with ligands is critical for drug development. Bioorthogonal chemistry offers a powerful tool to investigate these interactions. By incorporating this compound into a GPCR, an alkyne-modified ligand can be covalently attached, allowing for the study of binding kinetics, receptor trafficking, and downstream signaling.

Caption: GPCR signaling pathway initiated by ligand binding.

Experimental Workflow: Protein Labeling

The general workflow for utilizing this compound for protein labeling involves three main stages: incorporation of the unnatural amino acid, the bioorthogonal reaction, and downstream analysis.

Caption: Workflow for site-specific protein labeling.

Logical Relationship: Click Chemistry Options

This compound provides the azide handle for two primary types of click chemistry reactions, each with its own advantages and considerations.

Caption: Comparison of CuAAC and SPAAC reactions.

Conclusion

This compound is a valuable tool for researchers in chemical biology and drug development. Its ability to be site-specifically incorporated into proteins provides a powerful platform for a wide range of bioorthogonal chemistry applications. The choice between CuAAC and SPAAC allows for flexibility depending on the experimental system, with CuAAC offering rapid kinetics for in vitro applications and SPAAC providing a biocompatible approach for studies in living cells and organisms. As the field of bioorthogonal chemistry continues to expand, the use of versatile building blocks like this compound will undoubtedly play a crucial role in advancing our understanding of complex biological systems and in the development of next-generation therapeutics.

References

- 1. Novel designer receptors to probe GPCR signaling and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Developing bioorthogonal probes to span a spectrum of reactivities [ouci.dntb.gov.ua]

An In-Depth Technical Guide to Z-L-Dbu(N3)-OH in Click Chemistry for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Dbu(N₃)-OH, also known as (S)-3-(Benzyloxycarbonyl)amino-4-azidobutanoic acid, is a non-canonical amino acid and a versatile reagent in the field of click chemistry. Its structure incorporates a protected alpha-amino group, a carboxylic acid, and a side chain terminating in an azide (N₃) group. This azide functionality serves as a key chemical handle for bioorthogonal conjugation, allowing for the precise and efficient coupling of molecules in complex biological environments. This technical guide provides a comprehensive overview of Z-L-Dbu(N₃)-OH, its applications in drug development, detailed experimental protocols, and relevant quantitative data.

The primary utility of Z-L-Dbu(N₃)-OH lies in its ability to participate in two major types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for applications in peptide synthesis, bioconjugation, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[3][4]

Core Concepts and Reactions

Z-L-Dbu(N₃)-OH is a building block that can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[3] Once integrated, the azide group is available for subsequent modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that joins azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern. This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.

Quantitative Data

The following tables summarize key quantitative data for click chemistry reactions involving azido-amino acids. While specific data for Z-L-Dbu(N₃)-OH is not extensively published, the provided values for the closely related Fmoc-L-Dap(N₃)-OH and other azido-amino acids offer a reasonable expectation of reaction performance.

Table 1: Properties of Z-L-Dbu(N₃)-OH

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄O₄ |

| Molecular Weight | 278.26 g/mol |

| CAS Number | 1932657-23-2 |

Source:

Table 2: Representative Kinetic Data for SPAAC Reactions

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

| DIBAC/DBCO | 0.3 - 1.0 |

| BCN | 0.1 - 0.5 |

| BARAC | > 1.0 |

Note: Kinetic rates can be influenced by the specific azide, solvent, and temperature. Source:

Table 3: Typical CuAAC Reaction Parameters

| Parameter | Value |

| Reactant Concentration | > 10 µM |

| Copper(I) Catalyst | Copper(II) sulfate with sodium ascorbate |

| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | Aqueous buffers, DMF, DMSO |

| Temperature | Room Temperature |

| Reaction Time | 1 - 2 hours for quantitative yields |

Source:

Experimental Protocols

The following are detailed methodologies for the incorporation of an azido-amino acid into a peptide and subsequent bioconjugation. These protocols are adapted for Z-L-Dbu(N₃)-OH from established procedures for similar molecules like Fmoc-L-Dap(N₃)-OH.

Protocol 1: Incorporation of Z-L-Dbu(N₃)-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Rink Amide resin

-

Z-L-Dbu(N₃)-OH (or Fmoc-protected equivalent for standard Fmoc-SPPS)

-

Standard protected amino acids

-

Coupling reagents (e.g., PyBOP, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF (for Fmoc-SPPS)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection (if applicable):

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat with a fresh aliquot of 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the protected amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor reaction completion with a Kaiser test.

-

-

Incorporation of Z-L-Dbu(N₃)-OH: Follow the same coupling procedure as in step 3, using Z-L-Dbu(N₃)-OH (with appropriate N-terminal protection for the chosen SPPS strategy).

-

Peptide Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Peptide Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide

Materials:

-

Azido-peptide containing Z-L-Dbu(N₃)-OH

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (optional, e.g., TBTA)

-

Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, dissolve the azido-peptide and the alkyne-functionalized molecule in the desired buffer.

-

Reagent Addition:

-

Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

-

If using a ligand, add it at this stage.

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azido-Peptide

Materials:

-

Azido-peptide containing Z-L-Dbu(N₃)-OH

-

DBCO-functionalized molecule

-

Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Dissolve the azido-peptide and the DBCO-functionalized molecule in the desired buffer.

-

Incubation: Mix the solutions and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific DBCO derivative.

-

Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the conjugate using RP-HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Z-L-Dbu(N₃)-OH in click chemistry.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Z-L-Dbu(N₃)-OH.

Caption: Bioconjugation strategies using an azido-peptide derived from Z-L-Dbu(N₃)-OH.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) targeting a cancer cell.

References

An In-depth Technical Guide to Peptide Modification with Z-L-Dbu(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Z-L-Dbu(N3)-OH (N-γ-azido-N-α-benzyloxycarbonyl-L-diaminobutyric acid) for peptide modification. It covers the core principles, experimental protocols, and applications of this versatile chemical tool in peptide chemistry and drug discovery.

Introduction to this compound and Peptide Modification

This compound is a non-canonical amino acid containing an azide (N3) functional group. This azide moiety serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[1][2] The most prominent of these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4]

The incorporation of this compound into a peptide sequence allows for the precise, site-specific introduction of a wide array of functionalities, including:

-

Biophysical probes: Fluorescent dyes, quenchers, and spin labels for studying peptide conformation and dynamics.

-

Therapeutic payloads: Cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and targeted therapies.

-

Imaging agents: Radioisotopes or contrast agents for in vivo imaging applications.

-

Solubility modifiers: Polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

-

Cross-linking agents: For the synthesis of cyclic or stapled peptides with enhanced stability and bioactivity.

The resulting 1,2,3-triazole linkage formed via click chemistry is chemically stable, mimicking the planarity of an amide bond but being resistant to enzymatic cleavage, which can enhance the metabolic stability of the modified peptide.

Core Concepts: CuAAC and SPAAC

The two primary click chemistry reactions utilized for modifying peptides containing this compound are CuAAC and SPAAC. The choice between these two methods depends on the specific application, particularly the biological context and the sensitivity of the peptide to copper.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Reaction between a strained cyclooctyne and an azide, driven by the release of ring strain. |

| Catalyst | Copper(I), often generated in situ from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate). | No catalyst is required. |

| Reaction Rate | Very fast, with rate accelerations of 10^7 to 10^8 compared to the uncatalyzed reaction. | Rate is dependent on the structure and strain of the cyclooctyne. |

| Biocompatibility | The cytotoxicity of copper can be a concern for in vivo applications. | Highly biocompatible and suitable for live-cell and in vivo studies. |

| Alkynes Used | Terminal alkynes (e.g., propargylglycine). | Strained cyclooctynes (e.g., DBCO, BCN). |

| Typical Yields | High, often quantitative (>95%). | Generally high, but can be influenced by the specific cyclooctyne used. |

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

-

Fmoc-Rink amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (including this compound) (3 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU, 3 eq.) in DMF.

-

Add a base (e.g., DIPEA, 6 eq.) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-